Cas no 29635-99-2 (1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS)-)
1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS)-
- (S)-2-phenyl-3-thioxo-hexahydro-pyrrolo[1,2-c]imidazol-1-one
- PTH-L-PROLINE
- (7aS)-2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- (S)-2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- (7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
- 29635-99-2
- DTXSID80357544
- (7aS)-2-phenyl-3-sulfanylidene-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- J-017585
- (7aS)-2-phenyl-3-sulfanylidene-5, 6, 7, 7a-tetrahydropyrrolo[1, 2-c]imidazol-1-one
- SCHEMBL5742240
-
- Inchi: 1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1
- InChI Key: YNJJBMAKBUZCKN-JTQLQIEISA-N
- SMILES: S=C1N(C2C=CC=CC=2)C([C@@H]2CCCN21)=O
Computed Properties
- Exact Mass: 232.06703418g/mol
- Monoisotopic Mass: 232.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.38
- Boiling Point: 339.4°C at 760 mmHg
- Flash Point: 159°C
- Refractive Index: 1.711
- Solubility: Not determined
1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS)- Security Information
- WGK Germany:3
- Storage Condition:−20°C
1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-236505-50mg |
PTH-L-proline, |
29635-99-2 | 50mg |
¥346.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-236505-50 mg |
PTH-L-proline, |
29635-99-2 | 50mg |
¥346.00 | 2023-07-10 |
1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS)- Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS)-
Introduction to 1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS) and Its Significance in Modern Chemical Biology
The compound with the CAS number 29635-99-2, known as 1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS), represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The presence of a pyrroloimidazole core, combined with a hexahydro substituent and a thioxo group, endows this molecule with distinct chemical properties that make it a valuable scaffold for designing novel bioactive agents.
In recent years, the field of medicinal chemistry has seen a surge in interest towards heterocyclic compounds due to their diverse biological activities. 1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS) stands out as a promising candidate for further exploration. Its molecular structure incorporates elements that are known to interact favorably with biological targets, making it a potential lead compound for therapeutic intervention. The (7aS) configuration specifically highlights the stereochemical importance of this molecule, which is often a critical factor in determining its biological efficacy.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The pyrroloimidazole core is a versatile scaffold that can be modified in numerous ways to tailor its pharmacological properties. Researchers have been exploring various derivatives of this compound to identify new pharmacophores that could enhance binding affinity and selectivity towards specific biological targets. This approach aligns well with the current trend in drug discovery towards structure-based design and rational optimization.
Recent studies have demonstrated the utility of 1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS) in the development of inhibitors for enzymes involved in inflammatory pathways. The thioxo group, in particular, has been shown to modulate the reactivity of certain key residues in target proteins, leading to potent inhibition. This finding is particularly relevant given the increasing recognition of inflammation as a central mechanism in various diseases. By targeting these enzymatic pathways, compounds derived from this scaffold could offer novel therapeutic strategies.
The hexahydro substituent in the molecule also contributes to its overall physicochemical properties, influencing factors such as solubility and permeability. These properties are crucial for determining the bioavailability and pharmacokinetic behavior of drug candidates. Optimizing these characteristics is essential for advancing a compound from preclinical studies to clinical trials. The flexibility provided by the hexahydro ring system allows for fine-tuning these properties through structural modifications.
Another area where this compound shows promise is in the field of antiviral research. The unique architecture of 1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS) allows it to interact with viral proteases and other essential viral proteins. By inhibiting these targets, the compound could disrupt viral replication cycles and reduce pathogenicity. Several recent publications have highlighted the potential of heterocyclic compounds like this one in combating emerging viral threats. The stereochemical purity of (7aS) ensures that interactions with biological targets are specific and predictable.
The synthesis of 1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS) presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to access such molecules on a scalable basis. Techniques such as transition metal catalysis and asymmetric synthesis have been particularly useful in constructing the desired stereochemistry. These methods not only improve yield but also enhance purity, which is critical for pharmaceutical applications.
In conclusion, 1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS) represents a compelling example of how structural complexity can be leveraged to develop novel bioactive agents. Its unique combination of functional groups and stereochemical configuration makes it a valuable scaffold for further exploration in chemical biology and drug discovery. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutics.
29635-99-2 (1H-Pyrrolo[1,2-c]imidazol-1-one,hexahydro-2-phenyl-3-thioxo-, (7aS)-) Related Products
- 29635-94-7(Phenylthiohydantoin-(Nepsilon-phenylthiocarbamyl)-lysine)
- 5066-94-4(Phenylthiohydantoin-isoleucine (contains PTH-alloisoleucine))
- 4333-19-1(Phenylthiohydantoin-alanine)
- 66703-27-3(PTH-DL-norvaline Standard)
- 5624-08-8(4-Imidazolidineacetamide,5-oxo-1-phenyl-2-thioxo-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)